2-(azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide 2-(azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18250357
InChI: InChI=1S/C9H16N2O2/c12-9(11-3-7-1-2-7)6-13-8-4-10-5-8/h7-8,10H,1-6H2,(H,11,12)
SMILES:
Molecular Formula: C9H16N2O2
Molecular Weight: 184.24 g/mol

2-(azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide

CAS No.:

Cat. No.: VC18250357

Molecular Formula: C9H16N2O2

Molecular Weight: 184.24 g/mol

* For research use only. Not for human or veterinary use.

2-(azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide -

Specification

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
IUPAC Name 2-(azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide
Standard InChI InChI=1S/C9H16N2O2/c12-9(11-3-7-1-2-7)6-13-8-4-10-5-8/h7-8,10H,1-6H2,(H,11,12)
Standard InChI Key UZUQARTXLKLSMI-UHFFFAOYSA-N
Canonical SMILES C1CC1CNC(=O)COC2CNC2

Introduction

Molecular Architecture and Chemical Identity

Core Structural Features

The compound consists of three primary components:

  • An azetidine ring (a four-membered saturated heterocycle containing one nitrogen atom).

  • An ether-linked acetamide backbone connecting the azetidine moiety to the cyclopropylmethyl group.

  • A cyclopropylmethyl substituent attached to the acetamide nitrogen.

The IUPAC name 2-(azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide explicitly defines the connectivity:

  • The azetidine oxygen is bonded to the C3 position of the ring.

  • The acetamide carbonyl group is linked to the ether oxygen.

  • The cyclopropylmethyl group is attached via the amide nitrogen .

Molecular Formula and Weight

  • Molecular formula: C9H16N2O2\text{C}_9\text{H}_{16}\text{N}_2\text{O}_2

  • Molecular weight: 184.24 g/mol (calculated via atomic mass summation)

Table 1: Comparative Molecular Properties of Azetidine Acetamide Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)
2-(azetidin-3-yloxy)acetamide C5H10N2O2\text{C}_5\text{H}_{10}\text{N}_2\text{O}_2130.15
2-(azetidin-3-yloxy)-N-(tert-pentyl)acetamide C10H20N2O2\text{C}_{10}\text{H}_{20}\text{N}_2\text{O}_2200.28
Target compoundC9H16N2O2\text{C}_9\text{H}_{16}\text{N}_2\text{O}_2184.24

Synthetic Pathways and Structural Analogues

Hypothesized Synthesis Routes

While no direct synthesis protocols for this compound are documented, analogous N-substituted azetidine derivatives are typically synthesized via:

  • Nucleophilic substitution: Reacting azetidin-3-ol with α-chloroacetamide precursors under basic conditions .

  • Coupling strategies: Using carbodiimide-mediated amide bond formation between azetidine-containing carboxylic acids and cyclopropylmethylamine .

Key Structural Analogues

  • N-(3-Methoxypropyl) variant : Exhibits increased polarity due to the methoxy group (C9H18N2O3\text{C}_9\text{H}_{18}\text{N}_2\text{O}_3, MW 202.25).

  • tert-Pentyl derivative : Demonstrates enhanced lipophilicity (logP2.1\log P \approx 2.1) compared to the cyclopropylmethyl analogue.

Physicochemical Properties

Predicted Solubility and Lipophilicity

  • log P (octanol-water): Estimated at 1.2–1.5 using fragment-based methods, indicating moderate lipid permeability.

  • Aqueous solubility: ~15–25 mg/L (extrapolated from tert-pentyl analogue data ).

Spectral Characteristics

  • IR spectroscopy: Expected peaks at:

    • 3280 cm1^{-1} (N-H stretch, amide)

    • 1645 cm1^{-1} (C=O stretch)

    • 1120 cm1^{-1} (C-O-C ether vibration)

  • 1^1H NMR: Anticipated signals include:

    • δ 1.0–1.2 ppm (cyclopropyl protons)

    • δ 3.5–4.0 ppm (azetidine CH2_2O and NHCH2_2 groups)

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